molecular formula C12H14N4O3S B2717914 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1790196-51-8

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2717914
CAS No.: 1790196-51-8
M. Wt: 294.33
InChI Key: CXKLNAPLQMXZDH-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a furan ring, an imidazo[1,2-b]pyrazole core, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as copper(II) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced under specific conditions.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the imidazo[1,2-b]pyrazole core can yield dihydroimidazo[1,2-b]pyrazole derivatives .

Scientific Research Applications

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and imidazo[1,2-b]pyrazole core are crucial for binding to these targets, leading to the inhibition of specific pathways. This compound can modulate cellular processes by affecting signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its combination of a furan ring, an imidazo[1,2-b]pyrazole core, and a methanesulfonamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-20(17,18)13-4-5-15-6-7-16-12(15)9-10(14-16)11-3-2-8-19-11/h2-3,6-9,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKLNAPLQMXZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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